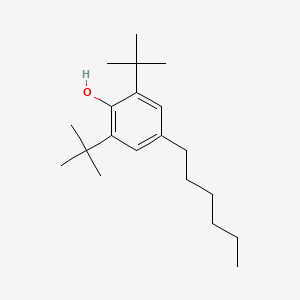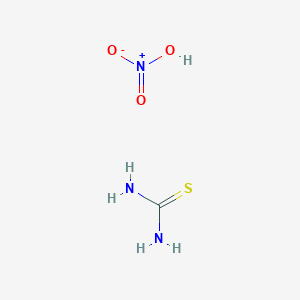
Thiourea, nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea nitrate is a chemical compound formed by the combination of thiourea and nitric acid. It is known for its applications in various fields, including organic synthesis and industrial processes. Thiourea itself is an organosulfur compound with the formula SC(NH₂)₂, and when combined with nitric acid, it forms thiourea nitrate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiourea nitrate can be synthesized by adding thiourea to water in a reaction kettle, followed by heating with stirring. Once the solution begins to cool and crystals start to form, concentrated nitric acid (65 to 98 percent) is slowly added. The mixture is then cooled and subjected to suction filtration to obtain solid thiourea nitrate .
Industrial Production Methods: The industrial production of thiourea nitrate follows a similar method, with careful control of reaction conditions to ensure high yield and purity. The process involves the precise addition of nitric acid to a thiourea solution under controlled temperature and stirring conditions.
Análisis De Reacciones Químicas
Types of Reactions: Thiourea nitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Thiourea nitrate can be oxidized using strong oxidizing agents, leading to the formation of different sulfur-containing compounds.
Reduction: It can be reduced under specific conditions to yield thiourea and other related compounds.
Substitution: Thiourea nitrate can participate in substitution reactions, where the nitrate group is replaced by other functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfur dioxide, while reduction can yield thiourea.
Aplicaciones Científicas De Investigación
Thiourea nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of photographic films, dyes, and other industrial products.
Mecanismo De Acción
Thiourea nitrate can be compared with other similar compounds, such as thiourea and urea:
Thiourea: Similar in structure but lacks the nitrate group.
Urea: Structurally similar but contains an oxygen atom instead of sulfur.
Uniqueness: Thiourea nitrate’s unique combination of sulfur and nitrate groups gives it distinct chemical properties and reactivity, making it valuable in specific applications where other compounds may not be as effective.
Comparación Con Compuestos Similares
- Thiourea
- Urea
- Selenourea
Propiedades
Número CAS |
55011-91-1 |
|---|---|
Fórmula molecular |
CH5N3O3S |
Peso molecular |
139.14 g/mol |
Nombre IUPAC |
nitric acid;thiourea |
InChI |
InChI=1S/CH4N2S.HNO3/c2*2-1(3)4/h(H4,2,3,4);(H,2,3,4) |
Clave InChI |
PABMYGSISSUOET-UHFFFAOYSA-N |
SMILES canónico |
C(=S)(N)N.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


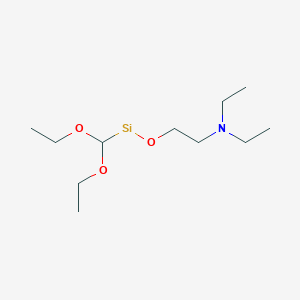
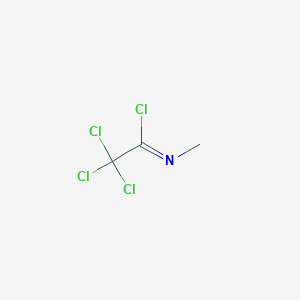
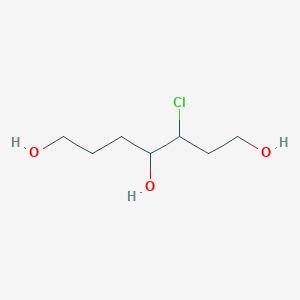

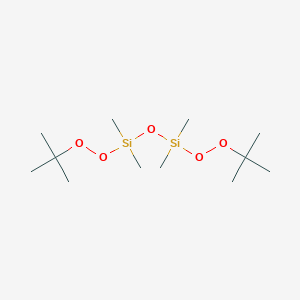
![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)
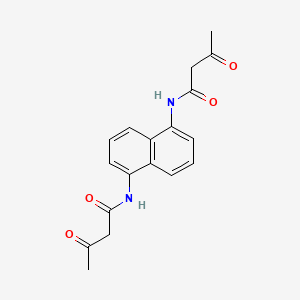

![3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B14629665.png)
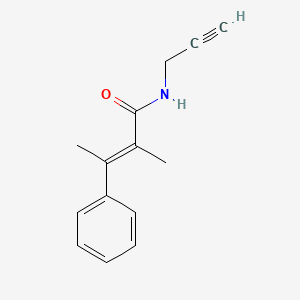
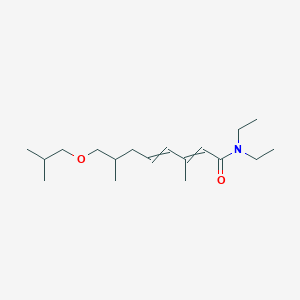
![S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide](/img/structure/B14629705.png)
![Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14629712.png)
